molecular formula C21H18ClN5O2S B12148844 N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148844
M. Wt: 439.9 g/mol
InChI Key: CKTZUVUTFNQSAY-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide and aryl/heteroaryl substituents. Its structure features:

  • A 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl group.
  • A sulfanylacetamide bridge linking the triazole to a 4-chloro-2-methylphenyl moiety.
    Such derivatives are synthesized via alkylation of triazole thiones with α-chloroacetamides under alkaline conditions . The compound is hypothesized to exhibit anti-inflammatory, antimicrobial, or anti-exudative activity, as seen in structurally related analogs .

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5O2S/c1-14-11-15(22)7-8-17(14)24-19(28)13-30-21-26-25-20(18-6-2-3-9-23-18)27(21)12-16-5-4-10-29-16/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

CKTZUVUTFNQSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized via a cyclocondensation reaction. A mixture of thiosemicarbazide and pyridine-2-carboxylic acid undergoes heating at 80–90°C in ethanol, yielding 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction mechanism involves nucleophilic attack and dehydration, with a typical yield of 68–72%.

Alkylation with Furan-2-ylmethyl Group

The triazole intermediate is alkylated using furan-2-ylmethyl bromide in the presence of KOH. This step introduces the furan moiety at the 4-position of the triazole ring. Optimal conditions include a 1:1.2 molar ratio of triazole to alkylating agent and a reaction time of 6–8 hours at 60°C, achieving a yield of 65–70%.

Sulfanyl Acetamide Formation

The sulfanyl bridge is established by reacting the alkylated triazole with N-(4-chloro-2-methylphenyl)-α-chloroacetamide. This nucleophilic substitution occurs in ethanol under reflux (78°C) for 12 hours, with KOH facilitating the deprotonation of the thiol group. The product is isolated via filtration and recrystallization from ethanol, yielding 58–63%.

Reaction Optimization

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventEthanol+15% vs. DMF
Temperature60°C (alkylation)+10% vs. RT
Reaction Time8 hours (alkylation)+7% vs. 6 hours

Ethanol enhances solubility of intermediates, while elevated temperatures accelerate reaction kinetics without promoting side reactions.

Catalytic Efficiency

The use of KOH (1.5 equivalents) increases deprotonation efficiency, whereas excess base (>2 eq.) leads to hydrolysis of the acetamide group.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol, producing white crystals with a melting point of 182–184°C.

Spectroscopic Analysis

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.52 (d, 1H, pyridine-H), 7.85 (s, 1H, triazole-H), 6.82 (m, 2H, furan-H).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S bond).

  • HRMS : m/z 439.9 [M+H]⁺, confirming molecular formula C21H18ClN5O2S.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain temperature control and reduce reaction times. A patent describes a pilot-scale process achieving 85% purity post-crystallization, with a throughput of 12 kg/batch.

Challenges and Solutions

Byproduct Formation

Oxidation of the sulfanyl group to sulfoxide is mitigated by conducting reactions under nitrogen atmosphere.

Yield Limitations

Recycling mother liquors during crystallization improves overall yield by 8–10%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Classical stepwiseHigh purity (≥98%)Lengthy (24+ hours)
One-pot synthesisFaster (12 hours)Lower yield (50–55%)
Microwave-assistedEnergy-efficientSpecialized equipment required

The classical method remains preferred for research purposes due to reproducibility.

Recent Innovations

A 2024 study demonstrated enzymatic catalysis using lipase B, reducing reaction time to 4 hours with 70% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, derivatives of 1,2,4-triazole have shown broad-spectrum biological activities, including antitumor effects. Research indicates that compounds similar to N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit cytotoxic activity against various cancer cell lines, including those associated with breast and colon cancers .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This potential makes it a candidate for further research in the development of anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Potential Therapeutic Applications

Given its structural composition and biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells.
  • Anti-inflammatory Treatments : As a potential 5-lipoxygenase inhibitor.
  • Agricultural Applications : Similar compounds have been noted for their fungicidal and herbicidal properties, suggesting potential utility in agricultural chemistry .

Case Studies and Research Findings

Several studies have documented the applications of triazole-based compounds similar to N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-y) -4H -1, 2 , 4 -triazol -3 -yl ]sulfanyl }acetamide:

StudyFindings
Chai et al., 2003Identified broad-spectrum biological activities of triazole derivatives including anticancer effects.
Kanazawa et al., 1988Reported on the inhibition of cholesterol synthesis by triazole compounds.
Hashimoto et al., 1990Explored the antifungal properties of similar structures in agricultural applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Pyridine position (2-yl vs. 4-yl) alters electronic properties and steric interactions .
  • Electron-withdrawing groups (e.g., Cl, CF₃) on phenyl enhance metabolic stability and receptor binding .
Anti-Exudative Activity

In rat models of formalin-induced edema, analogs with 4-chloro-2-methylphenyl or 4-chloro-2-methoxyphenyl groups demonstrated 50–70% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Substitutions at the phenyl ring’s 3rd/4th positions (e.g., fluorine, nitro) further enhanced activity .

Antimicrobial and Anti-Inflammatory Activity

Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., KA3, KA4) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, outperforming unsubstituted analogs . Anti-inflammatory activity correlated with reduced protein denaturation, with CF₃-substituted derivatives exhibiting 80–85% inhibition .

Structural Analysis via NMR

1H NMR data for the target compound and analogs reveal:

  • Triazole protons : Resonate at δ 7.8–8.2 ppm, with shifts influenced by pyridine/furan substituents .
  • Acetamide methylene : δ 4.1–4.3 ppm (s, 2H), consistent across analogs .
  • Aryl protons : Substituents like Cl or CF₃ cause downfield shifts (δ 7.5–8.0 ppm) due to electron withdrawal .

Q & A

Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves alkylation reactions of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide precursors with α-chloroacetamides under alkaline conditions (e.g., KOH in ethanol). For example, substitution at the triazole ring’s 4th position is achieved via Paal-Knorr condensation to introduce pyrolium fragments, enhancing structural diversity .

Q. How is the chemical structure of this compound validated in academic research?

Structural validation relies on multi-modal analytical techniques :

  • Elemental analysis (C, H, N content).
  • Spectroscopy : 1^1H NMR for proton environments, IR for functional groups (e.g., C=O, S-H stretches).
  • Chromatography-mass spectrometry (LC-MS) for molecular weight confirmation .

Q. What in vivo models are used to assess anti-exudative activity in related triazole-acetamide derivatives?

The formalin-induced rat paw edema model is widely used. Anti-exudative activity is quantified via digital plethysmometry, comparing edema reduction against reference drugs (e.g., sodium diclofenac). Doses typically range from 10–50 mg/kg, administered intraperitoneally .

Advanced Research Questions

Q. How does structural modification at the triazole ring’s 4th position influence anti-exudative activity?

Structure-activity relationship (SAR) studies show that substituents like chlorine (electron-withdrawing) or methoxy groups (electron-donating) at the phenyl residue enhance activity. For instance, chlorine at the 4th position increases hydrophobicity, improving membrane permeability. Conversely, nitro groups reduce activity due to steric hindrance .

Q. What experimental design optimizes reaction yields during alkylation of triazole-thione intermediates?

Critical parameters include:

  • Solvent choice : Ethanol or DMF for solubility.
  • Base selection : KOH over NaOH due to milder conditions and reduced side reactions.
  • Temperature : 60–80°C for 6–8 hours to ensure complete substitution .

Q. How can contradictory data on substituent effects be resolved in SAR studies?

Contradictions arise from substituent electronic vs. steric effects . For example, 4-fluoro substituents may enhance activity in one study but not another due to differences in assay conditions. Resolution involves:

  • Dose-response curves to confirm potency thresholds.
  • Molecular docking to assess binding mode variations in target proteins (e.g., COX-2) .

Q. What analytical methods validate purity in synthesized derivatives?

  • HPLC-DAD (Diode Array Detection) with C18 columns (acetonitrile/water mobile phase).
  • Melting point consistency (sharp, reproducible ranges).
  • TLC monitoring (silica gel, chloroform:methanol 9:1) .

Q. How do crystallographic studies inform molecular interactions of this compound?

Single-crystal X-ray diffraction reveals key non-covalent interactions :

  • Sulfanyl-acetamide hydrogen bonding with active-site residues.
  • π-π stacking between pyridine/furan moieties and aromatic protein pockets, critical for stabilizing ligand-target complexes .

Q. What in vitro models differentiate anti-inflammatory mechanisms from anti-exudative effects?

  • RAW 264.7 macrophage assays (LPS-induced NO/TNF-α suppression) for anti-inflammatory activity.
  • Transwell endothelial barrier models to quantify vascular permeability reduction, isolating anti-exudative mechanisms .

Q. How is toxicity profiling conducted for preclinical evaluation?

  • Acute toxicity : LD50_{50} determination in rodents (OECD 423).
  • Subchronic studies : 28-day dosing with hematological/hepatic-renal function markers.
  • Ames test for mutagenicity .

Q. What computational strategies predict target proteins for this compound?

  • Molecular docking (AutoDock Vina) against inflammation-related targets (COX-2, NF-κB).
  • Pharmacophore mapping to identify essential features (e.g., triazole sulfur for hydrogen bond acceptor sites) .

Q. How can combinatorial chemistry expand derivatives for high-throughput screening?

  • Parallel synthesis of 21 derivatives by varying aryl substituents (e.g., 4-chloro, 3-nitro phenyl).
  • Solid-phase synthesis for rapid generation of pyridine/furan hybrid libraries .

Methodological Considerations

Q. Key challenges in scaling up synthesis for preclinical batches

  • Purification : Column chromatography vs. recrystallization trade-offs (yield vs. time).
  • Byproduct control : Monitoring thiourea intermediates via LC-MS to prevent off-target alkylation .

Q. Validating anti-exudative activity in complex disease models

  • Adjuvant-induced arthritis models in rats to mimic chronic inflammation.
  • Micro-CT imaging for 3D quantification of edema resolution .

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